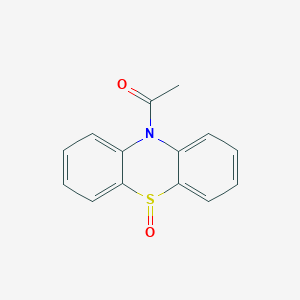

Phenothiazine, 10-acetyl-, 5-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-oxophenothiazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-10(16)15-11-6-2-4-8-13(11)18(17)14-9-5-3-7-12(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLYHEJOJMRRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277364 | |

| Record name | Phenothiazine, 10-acetyl-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-37-4 | |

| Record name | Phenothiazine, 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine, 10-acetyl-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Phenothiazine, 10-acetyl-, 5-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis

The synthesis of Phenothiazine, 10-acetyl-, 5-oxide is typically achieved via a two-step process. The first step involves the N-acetylation of the phenothiazine starting material, followed by a selective oxidation of the sulfide to a sulfoxide.

Synthetic Pathway

The overall logical workflow for the synthesis is illustrated below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 10-Acetylphenothiazine (Intermediate)

This procedure is based on established methods for the N-acylation of phenothiazine.[1]

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenothiazine.

-

Solvent Addition: Add a suitable solvent, such as toluene.

-

Acylation: Slowly add acetyl chloride to the stirred suspension. An inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Work-up: After cooling, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and HCl byproduct.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude 10-acetylphenothiazine can be purified by recrystallization.

Step 2: Synthesis of this compound (Final Product)

This protocol is adapted from the method described by Gilman and Nelson (1953).[2]

-

Dissolution: In a 1-liter round-bottom flask, dissolve 5 g (0.021 mole) of 10-acetylphenothiazine in 500 ml of ethanol.

-

Oxidation: Add 60 ml of 30% hydrogen peroxide to the solution.

-

Reflux: Heat the solution to reflux and maintain for 5 hours.

-

Additional Reagent: Add another 20 ml of 30% hydrogen peroxide and continue refluxing for an additional 30 minutes.

-

Crystallization: Allow the solution to stand at room temperature for several hours.

-

Isolation: Remove approximately 450 ml of the solvent by distillation. Add water to the residual solution to precipitate the product.

-

Filtration and Drying: Collect the resulting white solid by filtration, wash with water, and dry. This method yields approximately 4.7 g (88%) of this compound.[2]

Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. This involves analyzing its physicochemical properties, crystal structure, and spectroscopic data.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Physicochemical and Spectrometric Data

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂S | [3] |

| Molecular Weight | 257.31 g/mol | [3] |

| CAS Number | 1217-37-4 | [3] |

| Appearance | White solid | [2] |

| Melting Point | 169-170 °C | [2] |

Mass Spectrometry (GC-MS) The mass spectrum provides information about the molecular weight and fragmentation pattern.

| Parameter | Value | Source |

| Ionization Mode | Electron Ionization (EI) | [3] |

| Top Peak (m/z) | 198 | [3] |

| 2nd Highest (m/z) | 199 | [3] |

Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure and detailed geometric information. The compound was crystallized by slow evaporation from an ethanol solution.[4]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| a (Å) | 8.1244 (1) | [4] |

| b (Å) | 14.1787 (2) | [4] |

| c (Å) | 10.7576 (1) | [4] |

| β (°) ** | 100.963 (1) | [4] |

| Volume (ų) ** | 1216.59 (3) | [4] |

| Z | 4 | [4] |

| Radiation | Mo Kα | [4] |

| Temperature | 296 K | [4] |

| Final R-factor | R[F² > 2σ(F²)] = 0.046 | [4] |

Structural Insight: The crystal structure reveals that the sulfoxide oxygen atom is disordered over two sites, reflecting a partial inversion at the tetrahedral sulfur atom. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions between aromatic rings.[4]

Spectroscopic Characterization Protocols

Infrared (IR) Spectroscopy

-

Protocol: IR spectra can be recorded on an FTIR spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a standard range (e.g., 4000–400 cm⁻¹).

-

Expected Data: While a specific experimental spectrum was not found in the literature, key characteristic absorption bands can be predicted:

-

C=O Stretch (Amide): A strong absorption is expected in the region of 1670-1690 cm⁻¹ , characteristic of the acetyl group attached to the nitrogen.

-

S=O Stretch (Sulfoxide): A strong absorption is expected around 1030-1070 cm⁻¹ .

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Peaks from the methyl group are expected just below 3000 cm⁻¹ .

-

Aromatic C=C Bending: Multiple bands will appear in the 1600-1450 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR Data:

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region, typically between 7.0-8.0 ppm , integrating to 8 protons. The introduction of the electron-withdrawing sulfoxide group will likely shift the adjacent protons further downfield compared to the 10-acetylphenothiazine precursor.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl group (CH₃) is expected, likely in the 2.0-2.5 ppm region.

-

-

Expected ¹³C NMR Data:

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region, typically around 168-172 ppm .

-

Aromatic Carbons: Multiple signals are expected in the 115-145 ppm range. The carbons directly bonded to the nitrogen and sulfur atoms will have distinct chemical shifts influenced by the heteroatoms and their oxidation state.

-

Methyl Carbon: A signal for the acetyl methyl carbon is expected in the upfield region, typically around 20-25 ppm .

-

Conclusion

This guide details a robust and high-yield synthesis for this compound from commercially available starting materials. The characterization data, particularly from single-crystal X-ray diffraction, unambiguously confirms the molecular structure of the target compound. While specific NMR and IR spectra are not currently published, the expected chemical shifts and absorption frequencies have been outlined to aid researchers in the verification of their synthesized products. The protocols and data compiled herein serve as a valuable resource for professionals engaged in the synthesis and development of novel phenothiazine-based compounds.

References

Physicochemical Properties of 10-acetyl-10H-phenothiazine 5-oxide: A Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of 10-acetyl-10H-phenothiazine 5-oxide, catering to researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and visualizes relevant pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

10-acetyl-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an acetyl group at the 10-position and an oxide at the 5-position modifies the electronic and steric properties of the parent molecule, influencing its chemical behavior and biological interactions.

Computed Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 257.31 g/mol | PubChem[1] |

| IUPAC Name | 1-(5-oxido-10H-phenothiazin-10-yl)ethanone | PubChem[1] |

| CAS Number | 1217-37-4 | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 257.05104977 | PubChem[1] |

| Topological Polar Surface Area | 67.3 Ų | PubChem[1] |

Crystallographic Data

The crystal structure of 10-acetyl-10H-phenothiazine 5-oxide has been determined by X-ray diffraction.[2] The compound crystallizes in a monoclinic system. The sulfoxide oxygen atom is disordered over two sites.[2] The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings.[2]

| Crystal Parameter | Value | Source |

| Crystal System | Monoclinic | Wang et al., 2009[2] |

| Space Group | P2₁/c | Wang et al., 2009[2] |

| a | 8.1244(1) Å | Wang et al., 2009[2] |

| b | 14.1787(2) Å | Wang et al., 2009[2] |

| c | 10.7576(1) Å | Wang et al., 2009[2] |

| β | 100.963(1)° | Wang et al., 2009[2] |

| Volume | 1216.59(3) ų | Wang et al., 2009[2] |

| Z | 4 | Wang et al., 2009[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 10-acetyl-10H-phenothiazine 5-oxide are not extensively reported. However, based on general methods for phenothiazine derivatives, the following protocols can be inferred.

Synthesis

The synthesis of 10-acetyl-10H-phenothiazine 5-oxide is reported to follow methods described by Gilman & Nelson (1953) and Chan et al. (1998).[2] A general approach involves the oxidation of 10-acetyl-10H-phenothiazine. Several oxidizing agents can be employed for the conversion of phenothiazines to their sulfoxides.[3][4]

General Protocol for Oxidation:

-

Dissolution: Dissolve 10-acetyl-10H-phenothiazine in a suitable organic solvent such as acetic acid or a mixture of acetone and water.

-

Oxidation: Add the oxidizing agent, for example, 30% hydrogen peroxide, dropwise to the solution at room temperature. The reaction can also be carried out using aqueous nitrous acid.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent like sodium bisulfite solution. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be used for the analysis of 10-acetyl-10H-phenothiazine 5-oxide. While a specific method for this compound is not published, methods for other phenothiazine sulfoxides can be adapted.[6][7]

-

Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or another ion-pairing agent).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

-

Temperature: 25-30 °C.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Key vibrational bands for the sulfoxide (S=O) and carbonyl (C=O) groups would be of interest.

-

Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern. PubChem lists major m/z peaks at 198 and 199 from GC-MS analysis.[1]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum can be recorded in a solvent like methanol or acetonitrile. Phenothiazine derivatives typically exhibit characteristic n-π* and π-π* transitions.[8][9] For the parent phenothiazine in methanol, absorption maxima are observed at 254 nm and 318 nm.[10]

Biological Activity and Potential Signaling Pathways

While specific biological studies on 10-acetyl-10H-phenothiazine 5-oxide are limited, the phenothiazine scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.

Phenothiazine derivatives have been extensively investigated as inhibitors of histone deacetylases (HDACs), particularly HDAC6.[11][12][13] HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin, playing a crucial role in cell motility, protein degradation, and cell signaling.[11] Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

The generally accepted mechanism of action for phenothiazine-based HDAC inhibitors involves the phenothiazine moiety acting as a "cap" group that interacts with the surface of the enzyme's active site. A linker connects this cap group to a zinc-binding group (ZBG), which chelates the zinc ion in the catalytic domain of the HDAC enzyme, thereby inhibiting its activity.

This guide provides a foundational understanding of 10-acetyl-10H-phenothiazine 5-oxide based on available data. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activities.

References

- 1. Phenothiazine, 10-acetyl-, 5-oxide | C14H11NO2S | CID 219971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of 10-acetyl-phenothiazine 5-oxide: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 10-acetyl-phenothiazine 5-oxide, a derivative of the pharmaceutically significant phenothiazine scaffold. Understanding the three-dimensional arrangement of this molecule in its solid state is crucial for elucidating its physicochemical properties, informing drug design, and ensuring the stability and quality of potential pharmaceutical formulations. This document summarizes key crystallographic data, details the experimental protocols for its determination, and presents visual representations of its molecular structure and the analytical workflow.

Molecular Identity and Crystallographic Data

The compound, with the chemical formula C₁₄H₁₁NO₂S, has a molecular weight of 257.30 g/mol .[1][2] Its systematic IUPAC name is 1-(5-oxophenothiazin-10-yl)ethanone.[2] The crystal structure was determined by single-crystal X-ray diffraction at a temperature of 296 K.[1]

Table 1: Crystal Data and Structure Refinement for 10-acetyl-phenothiazine 5-oxide [1]

| Parameter | Value |

| Empirical formula | C₁₄H₁₁NO₂S |

| Formula weight | 257.30 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.1244 (1) Å |

| b | 14.1787 (2) Å |

| c | 10.7576 (1) Å |

| β | 100.963 (1)° |

| Volume | 1216.59 (3) ų |

| Z | 4 |

| Density (calculated) | 1.404 Mg/m³ |

| Absorption coefficient | 0.26 mm⁻¹ |

| F(000) | 536 |

| Crystal size | 0.20 × 0.14 × 0.13 mm |

| Data collection | |

| θ range for data collection | 2.3 to 28.3° |

| Index ranges | -10≤h≤10, -18≤k≤18, -14≤l≤14 |

| Reflections collected | 11538 |

| Independent reflections | 3067 [R(int) = 0.019] |

| Completeness to θ = 25.242° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.967 and 0.950 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3067 / 2 / 174 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I>2σ(I)] | R1 = 0.046, wR2 = 0.127 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.34 and -0.24 e.Å⁻³ |

Key Structural Features

The analysis of the crystal structure of 10-acetyl-phenothiazine 5-oxide reveals several noteworthy features. A significant observation is the disorder of the sulfoxide oxygen atom, which occupies two distinct sites (O1A and O1B) with occupancy factors of 0.88 and 0.12, respectively.[1] This disorder corresponds to an inversion of the lone pair at the tetrahedral sulfur atom.[1]

The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds.[1] Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice, with centroid-centroid distances of 3.7547 (15) Å and 3.9577 (15) Å.[1]

Experimental Protocols

The determination of the crystal structure involved a series of well-defined experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The title compound was synthesized according to established literature methods.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the compound at room temperature.[1]

X-ray Data Collection and Processing

A suitable single crystal was mounted for data collection. The crystallographic data were collected at room temperature using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation.[1] The collected data were processed using the SAINT software package for cell refinement and data reduction.[1] An absorption correction was applied using the multi-scan method implemented in the SADABS program.[1]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model.[1] The disordered sulfoxide oxygen atom was refined with partial occupancies that were fixed in the final stages of the refinement.[1] Molecular graphics were generated using the SHELXTL software.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the molecular structure of 10-acetyl-phenothiazine 5-oxide.

Caption: Experimental workflow for the crystal structure analysis of 10-acetyl-phenothiazine 5-oxide.

Caption: Molecular structure of 10-acetyl-phenothiazine 5-oxide with disordered oxygen.

References

The Core Mechanism of Action of Phenothiazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of phenothiazine derivatives, a class of compounds with significant therapeutic applications, primarily as antipsychotics. This document details their interactions with various neurotransmitter receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these mechanisms.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism alleviates the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic neurotransmission.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Phenothiazine derivatives, by acting as antagonists, block this cascade, thereby preventing the dopamine-induced inhibition of adenylyl cyclase.

Below is a diagram illustrating the dopamine D2 receptor signaling pathway and its inhibition by phenothiazine derivatives.

Off-Target Receptor Interactions and Side Effect Profiles

Phenothiazine derivatives are not entirely selective for the D2 receptor and interact with a variety of other neurotransmitter receptors. These "off-target" interactions are largely responsible for the wide range of side effects associated with these drugs.

Receptor Binding Affinities

The affinity of different phenothiazine derivatives for various receptors determines their specific side effect profile. The following table summarizes the binding affinities (Ki values in nM) of representative phenothiazine derivatives for key receptors. Lower Ki values indicate higher binding affinity.

| Drug | D2 | D1 | 5-HT2A | α1-Adrenergic | M1-Muscarinic | H1-Histamine |

| Chlorpromazine | 3.1 | 18 | 13 | 2.6 | 13 | 3.8 |

| Fluphenazine | 0.4 | 10 | 1.9 | 3.9 | 200 | 10 |

| Thioridazine | 3.5 | 11 | 10 | 4.3 | 10 | 15 |

| Trifluoperazine | 1.1 | 50 | 12 | 10 | 250 | 18 |

Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) database.

Signaling Pathways of Off-Target Receptors

Blockade of muscarinic M1 acetylcholine receptors is responsible for the anticholinergic side effects of some phenothiazines, such as dry mouth, blurred vision, constipation, and cognitive impairment. M1 receptors are coupled to Gq/11 G-proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

The Biological Activity of Phenothiazine Sulfoxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine derivatives have long been recognized for their diverse pharmacological activities, most notably as antipsychotic agents. The oxidation of the central sulfur atom in the phenothiazine tricycle to a sulfoxide represents a common metabolic transformation and a key synthetic modification. While often considered less active than their parent compounds, particularly in the context of neuroleptic activity, phenothiazine sulfoxides possess a distinct and nuanced profile of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of phenothiazine sulfoxides. We delve into their antimicrobial, anticancer, and multidrug resistance-modulating properties, presenting available quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows. This document aims to serve as a foundational resource for researchers exploring the therapeutic potential of this chemical class.

Introduction

Phenothiazines are a class of heterocyclic compounds featuring a tricyclic structure with a nitrogen and a sulfur atom in the central ring. Since the discovery of chlorpromazine's antipsychotic effects in the 1950s, this scaffold has been a cornerstone of medicinal chemistry.[1][2] The sulfoxide derivatives, formed by the oxidation of the sulfur atom, are significant metabolites of phenothiazine drugs.[3][4] Historically, sulfoxidation has been associated with a decrease in dopamine receptor antagonism, leading to a reduction in neuroleptic potency.[5] However, emerging research indicates that these metabolites are not merely inactive byproducts but may exhibit their own unique biological effects, including anticancer, antimicrobial, and multidrug resistance (MDR) reversal activities.[6][7][8][9] This guide aims to consolidate the current understanding of the biological activities of phenothiazine sulfoxides, providing a technical resource for their further investigation and potential therapeutic development.

Synthesis of Phenothiazine Sulfoxides

The primary route to phenothiazine sulfoxides is through the oxidation of the corresponding phenothiazine. This can be achieved via various chemical and electrochemical methods.

General Oxidation Workflow

The synthesis of phenothiazine sulfoxides typically follows a straightforward oxidation of the parent phenothiazine. A generalized workflow is depicted below.

References

- 1. jmedchem.com [jmedchem.com]

- 2. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thioridazine: resurrection as an antimicrobial agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. if-pan.krakow.pl [if-pan.krakow.pl]

- 9. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antioxidant Potential of Acetylated Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of acetylated phenothiazines. It covers the mechanisms of action, detailed experimental protocols for key antioxidant assays, and a summary of quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents.

Introduction: Phenothiazines and Oxidative Stress

Phenothiazines are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, most notably in the field of psychopharmacology.[1] Beyond their neuroleptic effects, there is a growing body of evidence highlighting their significant antioxidant potential.[2][3] Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[4]

The core phenothiazine structure can be readily modified, and acetylation represents a key chemical strategy to produce derivatives with potentially enhanced biological activities.[2] By scavenging free radicals and modulating cellular antioxidant pathways, acetylated phenothiazines are an emerging area of interest for therapeutic intervention against oxidative stress-mediated pathologies.[4] This guide delves into the scientific basis for their antioxidant capacity, methodologies for its evaluation, and the available quantitative data.

Mechanisms of Antioxidant Action

The antioxidant properties of phenothiazine derivatives are rooted in their chemical structure, which allows them to neutralize free radicals through several mechanisms.[1] The addition of functional groups, such as an acetyl moiety, can significantly influence these properties.[1]

2.1 Direct Radical Scavenging Quantum chemistry studies have elucidated three primary mechanisms by which phenothiazines can directly interact with free radicals:[5]

-

Single Electron Transfer (SET): The phenothiazine molecule donates an electron to a free radical, thereby neutralizing it. This process forms a relatively stable phenothiazinyl radical cation.[5]

-

Hydrogen Atom Transfer (HAT): The phenothiazine molecule, particularly the hydrogen atom on the central nitrogen, can be donated to a free radical. This is considered an energetically favorable mechanism in lipid-based systems.

-

Radical Adduct Formation (RAF): The free radical directly adds to the phenothiazine structure, forming a stable adduct.[5]

The surrounding environment plays a critical role; in aqueous solutions, phenothiazine acts as an excellent antioxidant, while in lipid media, it may exhibit pro-oxidant behavior through the formation of a stable and potentially toxic phenothiazinyl radical.[5]

2.2 Modulation of Cellular Antioxidant Pathways Beyond direct scavenging, phenothiazines can exert antioxidant effects by activating endogenous defense systems. A key pathway is the Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like phenothiazines, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous antioxidant and cytoprotective genes. Phenothiazines are notable as non-electrophilic Nrf2 activators.[4]

Caption: Nrf2 signaling pathway activation by phenothiazines.

Quantitative Assessment of In Vitro Antioxidant Potential

The antioxidant capacity of acetylated phenothiazines is evaluated using various in vitro assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals, or as a percentage of radical scavenging activity at a specific concentration.

| Compound Class/Derivative | Assay | Result (% Inhibition or IC50) | Reference Standard | Citation(s) |

| N′-((10-methyl-10H-phenothiazin-3-yl)methylene)benzohydrazide (5a) | DPPH | 68.3% at 100 µg/mL | BHT (89.6%) | [6][7] |

| N′-((10-methyl-10H-phenothiazin-3-yl)methylene)-4-methylbenzohydrazide (5b) | DPPH | 71.2% at 100 µg/mL | BHT (89.6%) | [6][7] |

| N′-((10-methyl-10H-phenothiazin-3-yl)methylene)-4-methoxybenzohydrazide (5c) | DPPH | 73.8% at 100 µg/mL | BHT (89.6%) | [6][7] |

| N′-((10-methyl-10H-phenothiazin-3-yl)methylene)-4-chlorobenzohydrazide (5d) | DPPH | 64.2% at 100 µg/mL | BHT (89.6%) | [6][7] |

| N′-((10-ethyl-10H-phenothiazin-3-yl)methylene)benzohydrazide (5g) | DPPH | 70.1% at 100 µg/mL | BHT (89.6%) | [6][7] |

| N′-((10-ethyl-10H-phenothiazin-3-yl)methylene)-4-methoxybenzohydrazide (5i) | DPPH | 75.3% at 100 µg/mL | BHT (89.6%) | [6][7] |

| Phenothiazine-arylamine conjugates (via acetyl group) | DPPH, LDL Oxidation | Good antioxidant activity | BHA | [2][3][8] |

| Compound 2e (containing 4-amino-2-methoxyphenol moiety) | DPPH, LDL Oxidation | Stronger than BHA | BHA | [2][3][8] |

| 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonate (6) | Iron-dependent Lipid Peroxidation | MIC ≥ 50% inhibition = 0.26 µM | Probucol | [9] |

Note: The table summarizes available data. A new series of phenothiazines conjugated with arylamines via an acetyl group showed good antioxidant activity, with one derivative being more effective than the reference butylated hydroxyanisole (BHA).[2][3][8]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment and comparison of antioxidant activities. Below are detailed methodologies for three common in vitro assays.

Caption: General experimental workflow for antioxidant screening.

4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]

-

Reagents and Materials:

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[10][11]

-

Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.[10]

-

Reaction Setup:

-

Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[10][12]

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[11][13]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

-

Plot the % inhibition against the sample concentrations to determine the IC50 value.

-

-

4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Cation Decolorization Assay This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[14] This method is applicable to both hydrophilic and lipophilic antioxidants.[14]

-

Reagents and Materials:

-

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[17]

-

Reaction Setup:

-

Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).[16]

-

Measurement: Record the absorbance at 734 nm.[18]

-

Calculation: Calculate the percentage of inhibition similar to the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.[19]

-

4.3 FRAP (Ferric Reducing Antioxidant Power) Assay The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[20]

-

Reagents and Materials:

-

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[20][22]

-

Reaction Setup:

-

Incubation: Incubate the mixture for a specified time (e.g., 4-15 minutes) at 37°C.[21][22]

-

Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.[22]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.[21]

-

Conclusion and Future Directions

Acetylated phenothiazines have demonstrated considerable in vitro antioxidant potential, acting through direct radical scavenging mechanisms and by modulating key cellular defense pathways such as Nrf2. The available data, while promising, highlight the need for more extensive structure-activity relationship (SAR) studies to optimize the antioxidant efficacy of this class of compounds. Future research should focus on synthesizing and screening a wider array of acetylated derivatives and evaluating their performance in more complex biological systems, including cell-based assays and in vivo models of oxidative stress-related diseases. The methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the potential development of novel phenothiazine-based therapeutics.

References

- 1. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. mdpi.com [mdpi.com]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. zen-bio.com [zen-bio.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to Exploring the Therapeutic Potential of Phenothiazine, 10-acetyl-, 5-oxide

Disclaimer: Publicly available scientific literature and databases contain limited specific data on the biological activity and therapeutic potential of Phenothiazine, 10-acetyl-, 5-oxide. This guide, therefore, provides a comprehensive framework for its potential evaluation based on the well-established properties of the broader phenothiazine class of compounds. The experimental protocols and potential findings are presented as a roadmap for future research.

Introduction to this compound

This compound is a derivative of phenothiazine, a core heterocyclic structure renowned for its significant and diverse pharmacological activities. The phenothiazine scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide range of drugs, most notably antipsychotics and antihistamines[1][2]. The introduction of an acetyl group at the 10-position and an oxide at the 5-position of the sulfur atom suggests a modification aimed at modulating the electronic and steric properties of the parent molecule, which could, in turn, influence its biological activity.

While specific therapeutic applications for this particular derivative are not yet documented, the general class of phenothiazines has demonstrated potential in several therapeutic areas beyond their traditional use, including oncology and neuroprotection[3][4].

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂S | [5] |

| Molecular Weight | 257.31 g/mol | [5] |

| CAS Number | 1217-37-4 | [6] |

| IUPAC Name | 1-(5-oxido-10H-phenothiazin-10-yl)ethanone | [5] |

A crystal structure for 10-Acetyl-10H-phenothiazine 5-oxide has been reported, confirming its synthesis and three-dimensional conformation[7].

Potential Therapeutic Areas and Mechanisms of Action

Based on the known activities of phenothiazine derivatives, the therapeutic potential of this compound could be explored in the following areas:

-

Anticancer Activity: Phenothiazines have been shown to exhibit anti-proliferative effects and the ability to reverse multidrug resistance in cancer cells[4]. The potential mechanism could involve the modulation of key signaling pathways such as Wnt and MAPK, which are often dysregulated in cancer[3].

-

Antioxidant and Cytoprotective Effects: The phenothiazine nucleus is known to possess antioxidant properties. These compounds can act as free radical scavengers and may activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses[8][9][10]. This suggests a potential role in diseases associated with oxidative stress.

-

Neuroleptic and Neuroprotective Activity: As a phenothiazine derivative, there is a possibility of activity at dopamine receptors, which is the primary mechanism of action for many antipsychotic drugs[4]. Furthermore, some phenothiazines are being investigated for neuroprotective effects[11].

Proposed Experimental Evaluation

To elucidate the therapeutic potential of this compound, a structured experimental workflow is proposed.

3.1. In Vitro Screening

A series of in vitro assays would be the initial step to determine the biological activity profile of the compound.

Table 1: Proposed In Vitro Screening Assays

| Assay Type | Target/Cell Line | Key Parameters to Measure |

| Cytotoxicity Assay | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) | IC₅₀ (50% inhibitory concentration) |

| Antioxidant Assay | DPPH or ORAC assay | Radical scavenging activity |

| Nrf2 Activation Assay | ARE-luciferase reporter cell line | EC₅₀ (50% effective concentration) for Nrf2 activation |

| Dopamine Receptor Binding | Cell lines expressing D₂ receptors | Kᵢ (inhibitory constant) |

| Multidrug Resistance Reversal | P-glycoprotein overexpressing cancer cells | Reversal of resistance to a known cytotoxic drug |

3.2. Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Nrf2 Activation Luciferase Reporter Assay

-

Cell Transfection and Seeding: Plate ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and calculate the EC₅₀ for Nrf2 activation.

Potential Signaling Pathways and Visualization

Based on its chemical structure and the known pharmacology of related compounds, this compound could potentially modulate several key signaling pathways.

4.1. Nrf2 Antioxidant Response Pathway

Phenothiazines have been identified as non-electrophilic activators of the Nrf2 pathway[9][10]. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Potential antitumor mechanisms of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. if-pan.krakow.pl [if-pan.krakow.pl]

- 5. This compound | C14H11NO2S | CID 219971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2004096231A3 - Use of piperazine phenothiazine derivatives in the manufacture of a medicament with neuroprotector and/or neurotrophic effects on cns and/or pns - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Oxidized Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, from materials science to pharmacology. Their rich redox chemistry and intriguing photophysical properties make them versatile building blocks for organic electronics, sensors, and photodynamic therapy. This technical guide provides a comprehensive overview of the photophysical and electrochemical characteristics of oxidized phenothiazines, with a focus on their radical cations and sulfoxides. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these fascinating molecules.

Phenothiazine and its derivatives can be readily oxidized, typically through a reversible one-electron process, to form stable radical cations.[1][2] This initial oxidation often occurs at the sulfur atom.[3] Further oxidation can lead to the formation of a dication and subsequently sulfoxides and sulfones.[3] The stability and properties of these oxidized species are highly dependent on the substituents on the phenothiazine core and the surrounding chemical environment.

Electrochemical Properties

The electrochemical behavior of phenothiazines is most commonly investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the stability of the oxidized species.

Redox Potentials

The oxidation of phenothiazines is a key aspect of their chemistry. The first oxidation potential (Eox) is a measure of the ease with which the molecule loses an electron to form a radical cation. This potential can be tuned by introducing electron-donating or electron-withdrawing groups onto the phenothiazine ring system.[4] Extending the π-conjugation of the phenothiazine core can also influence the redox properties.[2][5]

Below is a summary of the first oxidation potentials for a selection of phenothiazine derivatives.

| Compound | Eox (V vs. SCE) | Solvent | Supporting Electrolyte | Reference |

| 10-phenyl-10H-phenothiazine (PTZ) | 0.70 | CH3CN | - | [6] |

| PTZ-Per | 0.69 | CH3CN | - | [6] |

| PTZ-DPA | 0.69 | CH3CN | - | [6] |

| PTZ-ACN | 0.69 | CH3CN | - | [6] |

| Extended Phenothiazine 1 | 0.72 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |

| Extended Phenothiazine 2 | 0.82 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |

| Extended Phenothiazine 3 | 0.73 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |

| Extended Phenothiazine 4 | 0.77 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |

| Extended Phenothiazine 5 | 0.72 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |

Note: Redox potentials can be reported against different reference electrodes (e.g., SCE, Fc/Fc+). Direct comparison should be made with caution.

Photophysical Properties

The oxidation of phenothiazines leads to significant changes in their absorption and emission properties. The formation of the radical cation introduces new electronic transitions, often in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.

Absorption Spectra

Phenothiazine radical cations are known for their intense and distinct absorption bands.[1][6] For instance, the 10-phenyl-10H-phenothiazine radical cation (PTZ+•) exhibits a strong absorption maximum around 514 nm.[6] The exact position and intensity of these absorption bands are influenced by the substitution pattern on the phenothiazine core and the solvent polarity.[8]

The following table summarizes the absorption maxima (λmax) and molar extinction coefficients (ε) for some neutral and oxidized phenothiazine derivatives.

| Compound | Form | λmax (nm) | ε (M-1cm-1) | Solvent | Reference |

| PTZ | Neutral | 321 | 2,600 | CH2Cl2 | [6] |

| PTZ | Radical Cation | 514 | - | CH3CN | [6] |

| PTZ-Per | Neutral | 447 | 36,600 | CH2Cl2 | [6] |

| PTZ-DPA | Neutral | 400 | 13,700 | CH2Cl2 | [6] |

| PTZ-ACN | Neutral | 412 | 11,900 | CH2Cl2 | [6] |

| Extended Phenothiazine 1 | Neutral | 368 | 4,467 | N,N-dimethylformamide | [7] |

| Extended Phenothiazine 2 | Neutral | 371 | 6,634 | N,N-dimethylformamide | [7] |

| Extended Phenothiazine 3 | Neutral | 339 | 41,867 | N,N-dimethylformamide | [7] |

| Extended Phenothiazine 4 | Neutral | 341 | 60,167 | N,N-dimethylformamide | [7] |

| Extended Phenothiazine 5 | Neutral | 348 | 108,333 | N,N-dimethylformamide | [7] |

| N-Phenylphenothiazine derivative 4 | Neutral | 283 | 167,000 | CH2Cl2 | [9] |

Emission Properties

While the radical cations of phenothiazines are typically weakly emissive, their sulfoxide and sulfone derivatives can exhibit interesting fluorescence and phosphorescence properties.[10][11] The emission characteristics are highly sensitive to the nature and position of substituents on the phenothiazine ring. For example, the introduction of electron-withdrawing groups can significantly alter the fluorescence quantum yield.[10]

The table below presents emission data for a selection of oxidized phenothiazine derivatives.

| Compound | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Extended Phenothiazine 1 | 436 | <1% | N,N-dimethylformamide | [7] |

| Extended Phenothiazine 2 | 418 | 7.22% | N,N-dimethylformamide | [7] |

| Extended Phenothiazine 3 | 506 | 19.54% | N,N-dimethylformamide | [7] |

| Extended Phenothiazine 4 | 494 | 11.59% | N,N-dimethylformamide | [7] |

| Extended Phenothiazine 5 | 504 | 12.23% | N,N-dimethylformamide | [7] |

| JNU-S (a phenothiazine derivative) | - | 52% | Chloroform | [10] |

| JNU-SO2 (sulfone of JNU-S) | - | 6% | Chloroform | [10] |

| N-Phenylphenothiazine derivative 4 | 456 | - | CH2Cl2 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of the photophysical and electrochemical properties of oxidized phenothiazines.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox behavior of phenothiazines.

Objective: To determine the oxidation potentials and assess the reversibility of the redox processes.

Instrumentation:

-

Three-electrode cell[3]

Reagents:

-

Phenothiazine derivative of interest (typically 1-5 mM)

-

Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), freshly distilled and deoxygenated.[2][12]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAPO4).[2][12]

-

Inert gas (Argon or Nitrogen) for deaeration.

Procedure:

-

Electrode Preparation: Polish the working electrode (GCE) with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.[14]

-

Solution Preparation: Dissolve the phenothiazine derivative and the supporting electrolyte in the solvent in a volumetric flask.

-

Deaeration: Purge the electrochemical cell containing the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Measurement:

-

Set the initial and final potentials to scan a range that encompasses the oxidation wave(s) of the phenothiazine.

-

Record the cyclic voltammogram.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.[3]

-

UV-Vis-NIR Spectroscopy

This technique is used to measure the absorption spectra of both the neutral and oxidized forms of phenothiazines.

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

Instrumentation:

-

UV-Vis-NIR Spectrophotometer (e.g., Shimadzu UV-1800)[6]

Reagents:

-

Phenothiazine derivative of interest.

-

Spectroscopic grade solvent (e.g., CH2Cl2, CH3CN).

-

Oxidizing agent (for generating the radical cation in situ), such as tris(4-bromophenyl)aminium hexachloroantimonate (magic blue) or by electrochemical oxidation.

Procedure:

-

Neutral Species:

-

Prepare a solution of the neutral phenothiazine derivative of a known concentration in the chosen solvent.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-1100 nm).

-

-

Oxidized Species (Radical Cation):

-

Chemical Oxidation: To a solution of the neutral compound, add a stoichiometric amount of a suitable chemical oxidant. Record the absorption spectrum of the resulting colored solution.

-

Spectroelectrochemistry: Use a specialized spectroelectrochemical cell that allows for in situ electrochemical generation of the oxidized species while simultaneously recording the absorption spectrum. Apply a potential sufficient to oxidize the phenothiazine and monitor the spectral changes.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to study the emission properties of oxidized phenothiazines, particularly the sulfoxide and sulfone derivatives.

Objective: To determine the emission maxima (λem) and fluorescence quantum yields (ΦF).

Instrumentation:

-

Fluorometer

Reagents:

-

Fluorescent phenothiazine derivative.

-

Spectroscopic grade solvent.

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4).

Procedure:

-

Emission Spectrum:

-

Prepare a dilute solution of the sample to avoid inner filter effects.

-

Excite the sample at a wavelength where it absorbs strongly.

-

Record the emission spectrum over a suitable wavelength range.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of both the sample and a quantum yield standard at the excitation wavelength (should be below 0.1).

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualizations

Oxidation Pathway of Phenothiazine

Caption: Stepwise oxidation of the phenothiazine core.

General Experimental Workflow for Characterization

Caption: Workflow for synthesis and characterization.

Phenothiazine Radical Cation in Electron Transfer

Caption: Role in photoinduced electron transfer.

References

- 1. researchgate.net [researchgate.net]

- 2. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Spectra of radical cations of phenothiazine derivatives in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes [mdpi.com]

- 10. Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. asdlib.org [asdlib.org]

Methodological & Application

Application Notes and Protocols for the Detection of 10-acetylphenothiazine-5-oxide

These application notes provide a framework for the analytical detection of 10-acetylphenothiazine-5-oxide, a derivative of phenothiazine. The protocols are based on established methods for the analysis of related phenothiazine compounds and their metabolites, due to a lack of specific validated methods for this particular analyte in the available literature.

Physico-chemical Properties

A summary of the key physical and chemical properties of 10-acetylphenothiazine-5-oxide is presented in Table 1. This information is crucial for method development, including the selection of appropriate solvents and analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂S | [1][2] |

| Molecular Weight | 257.31 g/mol | [1][2] |

| CAS Number | 1217-37-4 | [1][2][3] |

| IUPAC Name | 1-(5-oxido-10H-phenothiazin-10-yl)ethanone | [1] |

| Crystal System | Monoclinic | [4] |

| Melting Point | Not explicitly stated, but single crystals were obtained from an ethanol solution. | [4] |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of pharmaceutical compounds and their metabolites.[5][6] Based on methods for similar phenothiazine S-oxides, a reverse-phase HPLC method with UV detection is proposed for the analysis of 10-acetylphenothiazine-5-oxide.[5][6][7]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

10-acetylphenothiazine-5-oxide reference standard

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

2. Preparation of Mobile Phase and Standards

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Standard Stock Solution: Accurately weigh and dissolve the 10-acetylphenothiazine-5-oxide reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

3. Chromatographic Conditions

-

Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a gradient from 30% B to 70% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of 10-acetylphenothiazine-5-oxide (a starting point could be in the range of 254 nm or 280 nm, common for aromatic compounds).

4. Sample Preparation

-

Dissolve the sample containing 10-acetylphenothiazine-5-oxide in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis

-

Inject the prepared standard solutions to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the peak corresponding to 10-acetylphenothiazine-5-oxide by comparing the retention time with that of the reference standard.

-

Quantify the amount of 10-acetylphenothiazine-5-oxide in the sample using the calibration curve.

Workflow Diagram for HPLC Analysis

References

- 1. Phenothiazine, 10-acetyl-, 5-oxide | C14H11NO2S | CID 219971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetyl Phenothiazine S-Oxide - CAS - 1217-37-4 | Axios Research [axios-research.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moca.net.ua [moca.net.ua]

- 6. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

"HPLC-UV method for quantification of phenothiazine metabolites"

An HPLC-UV method provides a robust and reliable approach for the quantification of phenothiazine metabolites, crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. This application note details a comprehensive protocol for the extraction and quantification of common phenothiazine metabolites from human plasma, including method validation parameters as per ICH guidelines.

Phenothiazine Metabolism

Phenothiazines undergo extensive metabolism in the body, primarily in the liver. The major metabolic pathways include oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides, N-demethylation of the side chain, and aromatic hydroxylation followed by conjugation (e.g., with glucuronic acid).[1][2][3] The activity of cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, is central to these biotransformations.[2][3] Understanding these pathways is essential for interpreting drug efficacy and toxicity, as some metabolites may retain pharmacological activity.[1]

Caption: Major metabolic pathways of phenothiazine drugs.

Experimental Protocols

This section provides a detailed methodology for the quantification of phenothiazine metabolites in human plasma using HPLC with UV detection.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered).

-

Reagents: Ammonium acetate, Phosphate buffer, Sodium hydroxide.

-

Standards: Reference standards of the parent phenothiazine and its primary metabolites.

-

Sample Matrix: Drug-free human plasma.

-

Equipment: HPLC system with UV detector, analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., C18 or cyanopropyl).[4]

Sample Preparation: Solid-Phase Extraction (SPE)

A clean-up procedure using SPE is recommended to remove plasma proteins and other interfering substances, yielding high recovery rates.[4]

-

Cartridge Conditioning: Condition a cyanopropyl SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.[4]

-

Sample Loading: To 1 mL of human plasma, add the internal standard. Vortex mix for 30 seconds. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water to remove hydrophilic impurities.

-

Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase. The sample is now ready for injection into the HPLC system.

Alternative: Liquid-Liquid Extraction (LLE) can also be used. This involves adding a base (e.g., NaOH) and an organic solvent (e.g., dichloromethane) to the plasma sample, vortexing, centrifuging, and then evaporating the organic layer.[5]

HPLC-UV System and Conditions

The following table summarizes typical chromatographic conditions. These should be optimized for the specific analytes of interest.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1200 series or equivalent with UV-Vis Detector |

| Column | Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Ammonium Acetate buffer (pH 5.0) (e.g., 15:85 v/v)[6] |

| Flow Rate | 1.0 mL/min[7] |

| Injection Volume | 20 µL[6] |

| UV Wavelength | 254 nm[6] |

| Column Temp. | Ambient or controlled at 25°C |

| Run Time | Approximately 15 minutes (adjust as needed for analyte separation)[6] |

Preparation of Standards and Calibration Curve

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of each reference standard (parent drug and metabolites) in methanol.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solutions with the mobile phase to prepare working standards at concentrations ranging from 0.1 to 25 µg/mL.[6]

-

Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. The curve should demonstrate linearity with a correlation coefficient (r²) ≥ 0.99.[6][7]

Method Validation Protocol (ICH Guidelines)

The analytical method must be validated to ensure it is suitable for its intended purpose.[8][9] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks from blank plasma at the retention times of the analytes.[9]

-

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used to establish the linear range.[9][10]

-

Accuracy: The closeness of the test results to the true value. It is assessed by spiking drug-free plasma with known concentrations of the analytes (low, medium, and high) and calculating the percent recovery.[9]

-

Precision: The degree of agreement among individual test results. It is evaluated at two levels:

-

Repeatability (Intra-day precision): Analyzing replicate samples on the same day.

-

Intermediate Precision (Inter-day precision): Analyzing replicate samples on different days or with different analysts/equipment.[9] Results are expressed as the relative standard deviation (%RSD), which should typically be below 15%.[6][9]

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ):

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), indicating its reliability during normal usage.[11]

Quantitative Data Summary

The following table presents example validation data synthesized from published HPLC methods for phenothiazine analysis.

| Parameter | Example Value | Reference |

| Linearity Range | 0.1 - 25 µg/mL | [6] |

| Correlation Coeff. (r²) | > 0.99 | [6] |

| LOD | 0.1 µg/mL (S/N > 3) | [6] |

| LOQ | 0.25 µg/mL (S/N > 10) | [6] |

| Accuracy (% Recovery) | 91 - 95% | [4][12] |

| Precision (% RSD) | Intra-day: < 6%, Inter-day: < 14% | [6] |

Experimental Workflow

The entire process from sample receipt to final data analysis is outlined in the workflow diagram below.

Caption: Workflow for phenothiazine metabolite quantification.

This application note provides a comprehensive framework for developing and validating an HPLC-UV method for the quantification of phenothiazine metabolites. By following these protocols, researchers can achieve accurate and reproducible results essential for drug development and clinical research.

References

- 1. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. scribd.com [scribd.com]

- 11. actascientific.com [actascientific.com]

- 12. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrochemical Synthesis of Phenothiazine S-Oxides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, most notably as antipsychotic drugs.[1] The biological activity of these compounds is often influenced by their metabolism, with S-oxidation being a primary metabolic pathway.[1][2] The resulting phenothiazine S-oxides can exhibit their own distinct pharmacological and toxicological profiles. Traditional chemical oxidation methods for preparing these metabolites often require harsh reagents and can lack selectivity. Electrochemical synthesis offers a green, efficient, and highly controllable alternative for the selective oxidation of phenothiazines to their corresponding S-oxides.[3][4] This document provides detailed application notes and protocols for the electrochemical synthesis of phenothiazine S-oxides, summarizing key data and methodologies from the literature.

Core Principles of Electrochemical Synthesis

The electrochemical oxidation of phenothiazines typically proceeds through a stepwise mechanism involving the formation of a cation radical intermediate.[5][6][7] In the presence of water, this cation radical can react to form the corresponding sulfoxide. Further oxidation can lead to the formation of the S,S-dioxide.[1] The selectivity towards the S-oxide can be controlled by careful selection of the applied potential or current, solvent system, and other reaction conditions.[1]

Data Presentation

Table 1: Electrochemical Oxidation Potentials of Selected Phenothiazine Derivatives

| Compound | Anodic Peak Potential (Epa1 vs. Fc/Fc+) | Anodic Peak Potential (Epa2 vs. Fc/Fc+) | Solvent/Electrolyte System | Notes | Reference |

| 2-Chlorophenothiazine (2CPTZ) | 376 mV | 756 mV | Acetonitrile / TBAPF6 | The first oxidation is a reversible one-electron process. | [1][2] |

| Chlorpromazine (CPZ) | 595 mV | 765 mV | Acetonitrile / TBAPF6 | The first oxidation corresponds to the formation of the cation radical (CPZ•+). | [1][2] |

| Thioridazine | ~0.55-0.75 V | - | pH 2 phosphate buffer | Reversible, diffusion-controlled oxidation. | [8][9] |

| Propericiazine | ~0.55-0.75 V | - | 0.1M HClO4 | Reversible, diffusion-controlled oxidation. | [8][9] |